2-Cyclohexylaminothiazole-4-carbaldehyde
Description
2-Cyclohexylaminothiazole-4-carbaldehyde is a thiazole derivative featuring a cyclohexylamine substituent at the 2-position and a carbaldehyde group at the 4-position. The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, provides a rigid scaffold for chemical modifications. The carbaldehyde group introduces reactivity for further derivatization (e.g., Schiff base formation), while the bulky cyclohexylamine substituent may influence steric interactions and solubility.
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-(cyclohexylamino)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C10H14N2OS/c13-6-9-7-14-10(12-9)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |
InChI Key |
GRUSMJLGFXWSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural and functional differences between 2-cyclohexylaminothiazole-4-carbaldehyde and analogous thiazoles are critical to their physicochemical and reactivity profiles. Below is a comparative analysis with 1,3-thiazole-4-carbonitrile (C₄H₂N₂S), a structurally related compound reported in recent crystallographic studies :
Crystallographic and Intermolecular Interactions
- 1,3-Thiazole-4-carbonitrile : The nitrile group facilitates C–H⋯N hydrogen bonds between adjacent thiazole rings, while π–π stacking (3.65 Å separation) stabilizes the crystal lattice . The absence of bulky substituents allows close packing.
- This compound: The cyclohexylamine group introduces steric hindrance, likely reducing π–π stacking efficiency.
Solubility and Stability
- The nitrile group in 1,3-thiazole-4-carbonitrile enhances polarity but reduces solubility in nonpolar solvents compared to the carbaldehyde analog.
Research Findings and Implications
Reactivity Differences : The carbaldehyde group’s electrophilicity enables faster Schiff base formation compared to nitriles, which require harsher conditions (e.g., acid catalysis for hydrolysis).
Steric Effects: The cyclohexylamine substituent in this compound may hinder intermolecular interactions, as seen in similar thiazole derivatives with bulky groups .
Thermal Stability : Nitrile-containing thiazoles like 1,3-thiazole-4-carbonitrile exhibit higher thermal stability (decomposition >200°C) due to strong C≡N bonds, whereas aldehydes may degrade at lower temperatures.
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